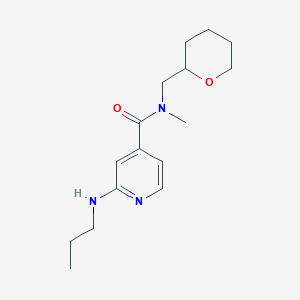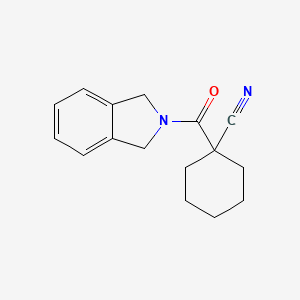![molecular formula C17H26N2O2 B7554966 N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide, also known as Mepivacaine, is a local anesthetic drug that is widely used in the field of medicine. It is a derivative of amide and is commonly used in dental procedures, surgeries, and other medical interventions. Mepivacaine is a safe and effective alternative to other local anesthetics and has been used for decades in clinical settings.
作用机制
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide works by blocking the transmission of nerve impulses in the affected area. It does this by binding to and inhibiting the voltage-gated sodium channels in the nerve cell membrane. This prevents the influx of sodium ions, which are necessary for the generation of action potentials. As a result, the nerve impulses are blocked, and the patient experiences numbness and loss of sensation in the affected area.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has several biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has a half-life of approximately 2.5 hours and is rapidly eliminated from the body. It has minimal systemic toxicity and does not affect the cardiovascular or respiratory systems. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is also less likely to cause allergic reactions compared to other local anesthetics.
实验室实验的优点和局限性
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to produce reversible local anesthesia, which allows for precise and accurate measurements of nerve function. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is that it can only be used for local anesthesia and cannot be used for general anesthesia. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide can also cause tissue irritation and toxicity if not used properly.
未来方向
There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide in scientific research. One of the areas of interest is the development of new drug delivery systems that can improve the efficacy and safety of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide. Another area of interest is the study of the effects of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide on the nervous system and its potential use in the treatment of neurological disorders. Additionally, there is a need for further research to better understand the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide and its interactions with other compounds.
Conclusion:
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is a local anesthetic drug that has been used for several decades in clinical settings. It is safe and effective and has several advantages and limitations for lab experiments. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has several biochemical and physiological effects on the body and is widely used in scientific research. There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide in scientific research, and further research is needed to better understand its mechanism of action and potential therapeutic applications.
合成方法
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is synthesized by reacting 2-(4-methoxyphenyl)ethylamine with 3-(diethylamino)-1-propyl chloride hydrochloride in the presence of a base. The reaction results in the formation of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide, which is then purified and isolated through various methods. The synthesis method is well-established and has been used for several decades.
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is widely used in scientific research, particularly in the field of pharmacology. It is used to study the effects of local anesthetics on the nervous system and to develop new drugs with improved efficacy and safety. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is also used in the development of new drug delivery systems and in the study of drug interactions with other compounds.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-16-5-2-14(3-6-16)10-13-19-17(20)7-4-15-8-11-18-12-9-15/h2-3,5-6,15,18H,4,7-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNVVJVRBMVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)



![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)


